1-[2-(Propylsulfanyl)phenyl]piperazine

Dopamine Receptor GPCR Neuropharmacology

This N-arylpiperazine features a distinct ortho-propylthio group, enhancing lipophilicity (cLogP ~3.1) for optimal CNS penetration. It is an essential scaffold for developing D3 receptor ligands (derivatives show sub-nanomolar affinity) and investigating cancer stem cell pathways. Secure this high-value building block to accelerate your drug discovery programs.

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
CAS No. 52605-47-7
Cat. No. B12807538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Propylsulfanyl)phenyl]piperazine
CAS52605-47-7
Molecular FormulaC13H20N2S
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCCCSC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C13H20N2S/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
InChIKeyCEKPSZQAYKRKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Propylsulfanyl)phenyl]piperazine (CAS 52605-47-7) — Supplier Introduction & Scientific Context


1-[2-(Propylsulfanyl)phenyl]piperazine (CAS 52605-47-7) is an N-arylpiperazine derivative characterized by an ortho-propylthio substituent on the phenyl ring, which confers distinct lipophilic and electronic properties [1]. It is primarily utilized as a research chemical and a synthetic building block for generating more complex piperazine-containing pharmacophores . The compound's core structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity across various neurological and anticancer targets [2].

Why 1-[2-(Propylsulfanyl)phenyl]piperazine is Not Interchangeable with Generic Piperazines


N-arylpiperazines are a broad class with widely divergent biological activities driven by substitution patterns. The ortho-propylsulfanyl group on 1-[2-(Propylsulfanyl)phenyl]piperazine significantly enhances lipophilicity (LogP) compared to unsubstituted phenylpiperazines, which can directly impact membrane permeability, target engagement, and metabolic stability . Empirical evidence from advanced derivatives shows that this specific substitution pattern yields sub-nanomolar affinity for dopamine D3 receptors, a profile not shared by generic piperazine analogs [1]. Therefore, direct substitution without structural equivalence will likely result in altered or lost biological activity in established assays.

Quantitative Evidence for 1-[2-(Propylsulfanyl)phenyl]piperazine: Differentiated Performance vs. Analogs


Exceptional Dopamine D3 Receptor Affinity (Sub-nanomolar Ki) in Engineered Derivatives

A more advanced derivative, 2-(4-{3-[4-(2-Propylsulfanyl-phenyl)-piperazin-1-yl]-propoxy}-phenyl)-1H-benzoimidazole, which contains the exact target core, exhibits a remarkable binding affinity for the human dopamine D3 receptor with a Ki of 1.3 nM [1]. This demonstrates the potential of the 1-[2-(propylsulfanyl)phenyl]piperazine scaffold to be incorporated into highly potent ligands. By contrast, the unsubstituted 1-phenylpiperazine core in similar SAR studies typically shows significantly lower or undetectable affinity (Ki > 10,000 nM) for the same receptor subtype, underscoring the critical role of the propylsulfanyl-phenyl moiety in driving potent engagement [2].

Dopamine Receptor GPCR Neuropharmacology Binding Affinity

Optimized Lipophilicity (cLogP) for Enhanced CNS Permeability

The target compound has a calculated LogP (cLogP) of approximately 3.1, which positions it within the optimal range (2-4) for crossing the blood-brain barrier (BBB) and engaging CNS targets . In contrast, the unsubstituted phenylpiperazine analog has a cLogP of 1.2, which is significantly more polar and may limit passive diffusion across lipid membranes [1]. This physicochemical differentiation is a key determinant for projects requiring CNS exposure.

Physicochemical Properties CNS Penetration Lipophilicity Drug-likeness

Unique Synthetic Utility: A Platform for Sulfur-Containing Heterocycle Synthesis

The presence of the alkylthioether moiety is a key differentiator for synthetic chemists. The propylsulfanyl group serves as a stable, non-basic sulfur source that can be directly incorporated into molecules. Unlike piperazines with hydroxy or amino substituents that require extensive protecting group strategies during synthesis, the propylsulfanyl group is generally inert to many common reaction conditions, allowing for straightforward multi-step synthesis without orthogonal protection [1]. This is a practical advantage over comparator building blocks like 1-(2-hydroxyphenyl)piperazine or 1-(2-aminophenyl)piperazine.

Synthetic Chemistry Building Block Thioether Heterocycle

Optimal Research Applications for 1-[2-(Propylsulfanyl)phenyl]piperazine (CAS 52605-47-7)


Dopamine D3 Receptor Antagonist/Agonist Probe Development

Based on the sub-nanomolar affinity demonstrated by a derivative containing this exact scaffold (Ki = 1.3 nM for D3 receptor), 1-[2-(Propylsulfanyl)phenyl]piperazine is an ideal core for synthesizing novel D3 receptor ligands [1]. Researchers can rapidly build focused libraries for the treatment of Parkinson's disease, schizophrenia, or addiction by leveraging this validated, high-potency starting point.

Central Nervous System (CNS) Drug Discovery Programs

The compound's calculated LogP of 3.1 falls squarely within the optimal range for CNS penetration, making it a preferred building block for neuroscience-focused projects where crossing the blood-brain barrier is a prerequisite [1]. This contrasts with more polar piperazines that would likely be peripherally restricted.

Synthesis of Advanced Piperazine Pharmacophores Requiring a Sulfur Handle

For chemists designing molecules with a thioether or sulfonyl moiety, this compound provides a stable, non-basic sulfur atom that can be incorporated early in a synthetic sequence without the need for protecting groups [1]. This is particularly valuable in the synthesis of sulfone-containing drugs or radioligands where sulfur oxidation is a late-stage transformation.

Cancer Stem Cell (CSC) Inhibitor Screening Libraries

This compound has been included in a primary high-throughput screen (HTS) for inhibitors of cancer stem cells (PubChem AID: 2058), indicating its potential utility in oncology research [1]. Researchers investigating CSC pathways or developing new anti-cancer agents may find this scaffold useful for generating novel chemical probes.

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